

Technical Support Center: Troubleshooting PSD2 Aggregation in Research

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Compound of Interest

Compound Name: *PsD2*

Cat. No.: *B1576740*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues with Payment Services Directive 2 (**PSD2**) data aggregation in their work.

Frequently Asked Questions (FAQs)

Q1: What is **PSD2** data aggregation and why is it relevant to my research?

PSD2 is a European regulation that enables secure access to consumer banking data from financial institutions through Application Programming Interfaces (APIs). For researchers, this "open banking" framework allows for the consensual aggregation of financial data, which can be a valuable source of real-world evidence. For example, in a clinical trial, aggregating a participant's spending on healthcare services can provide insights into their health-seeking behaviors and the economic burden of a disease.

Q2: Is it secure to aggregate financial data for research purposes?

Yes, the **PSD2** framework is built on strong security principles. Data access is only granted with the explicit consent of the data subject (e.g., a research participant). The communication between data aggregators and banks is secured through robust protocols.^[1] However, it is crucial that your research protocol includes stringent data privacy and security measures, such as data anonymization and encryption, to protect participant confidentiality.^{[2][3][4]}

Q3: What are the typical challenges when aggregating **PSD2** data in a research context?

Researchers often face challenges related to:

- Data Consistency: Financial data formats can vary between different banks, making it difficult to standardize for analysis.[5]
- Participant Consent: Obtaining and managing explicit and informed consent for accessing sensitive financial data is a critical ethical and legal requirement.
- Technical Integration: Integrating **PSD2** data aggregation APIs into existing research data platforms can be complex.
- Data Privacy: Ensuring compliance with regulations like GDPR and HIPAA when handling combined health and financial data is paramount.[3][5]

Troubleshooting Guides

Scenario: Clinical Trial on the Economic Impact of a New Diabetes Medication

A research team is conducting a clinical trial for a new diabetes drug. To assess the drug's impact on the economic burden of the disease, they are using **PSD2** data aggregation to collect participants' spending on healthcare-related products and services.

Experimental Protocol:

- Participant Recruitment and Consent: Participants are recruited for the clinical trial. As part of the informed consent process, they are asked for their explicit consent to allow the research team to access their financial data for the duration of the study through a secure, **PSD2**-compliant data aggregator.
- Data Aggregation Setup: The research team's data platform integrates with a licensed Account Information Service Provider (AISP). Participants are guided through a secure online portal to link their bank accounts.
- Data Collection: The AISP, with the participant's consent, retrieves anonymized transaction data from the linked bank accounts. The data is categorized to identify healthcare-related expenditures (e.g., pharmacy purchases, doctor's visits, medical supplies).

- Data Analysis: The aggregated financial data is analyzed alongside the clinical trial data to evaluate the new medication's impact on participants' healthcare spending.

Troubleshooting Common Issues:

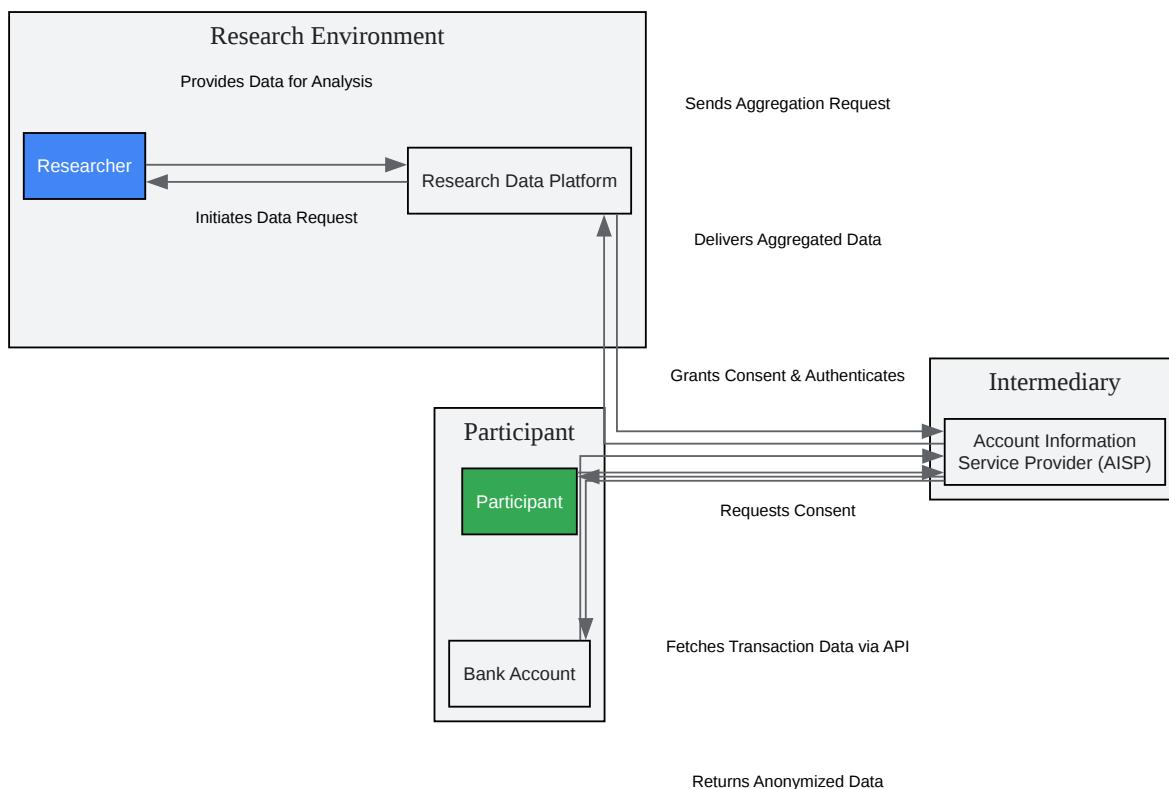
Issue	Potential Cause	Troubleshooting Steps
Connection Failure to Bank	The participant's bank's API may be temporarily unavailable.	<ol style="list-style-type: none">1. Check the bank's API status page if available.2. Retry the connection at a later time.3. Advise the participant to try linking a different bank account if they have one.
Authentication Error	The participant may have entered incorrect login credentials for their bank.	<ol style="list-style-type: none">1. Guide the participant to re-enter their banking credentials carefully.2. Ensure the participant is using the correct multi-factor authentication method required by their bank.
Consent Revoked	The participant has withdrawn their consent for data sharing.	<ol style="list-style-type: none">1. Your system should automatically stop data aggregation for this participant.2. Follow your research protocol for handling data from participants who have withdrawn consent.
Incomplete Transaction Data	The bank's API may not be providing all the requested transaction details.	<ol style="list-style-type: none">1. Check the API documentation for the specific bank to understand the data fields they provide.2. Contact the AISPs technical support for assistance.
Data Categorization Errors	The automated categorization of transactions may misclassify some healthcare expenses.	<ol style="list-style-type: none">1. Implement a manual review process for a subset of the data to check the accuracy of the categorization.2. Use machine learning models to improve the accuracy of the automated categorization over time.

Common PSD2 API Error Codes in a Research Context

HTTP Status Code	Error Code	Description	Troubleshooting Steps for Researchers
400 Bad Request	BAD_REQUEST	The request sent to the bank's API was malformed.	This is likely a technical issue with the data aggregator's integration. Contact your AISP's technical support.
401 Unauthorized	UNAUTHORIZED	The credentials used to access the API are invalid or have expired.	This could be an issue with the AISP's credentials. Contact their support. If it relates to participant credentials, guide them to re-authenticate.
403 Forbidden	FORBIDDEN	Access to the requested resource is not allowed.	This may indicate that the participant has not granted the necessary permissions. Verify the consent status.
404 Not Found	NOT_FOUND	The requested resource (e.g., a specific bank account) could not be found.	The participant may have closed the account. Your system should handle this gracefully.
429 Too Many Requests	TOO_MANY_REQUESTS	The data aggregator has exceeded the rate limit for API requests to the bank.	This is an issue for the AISP to manage. Report it to their technical support if it persists.
500 Internal Server Error	INTERNAL_SERVER_ERROR	An unexpected error occurred on the	This is a temporary issue with the bank.

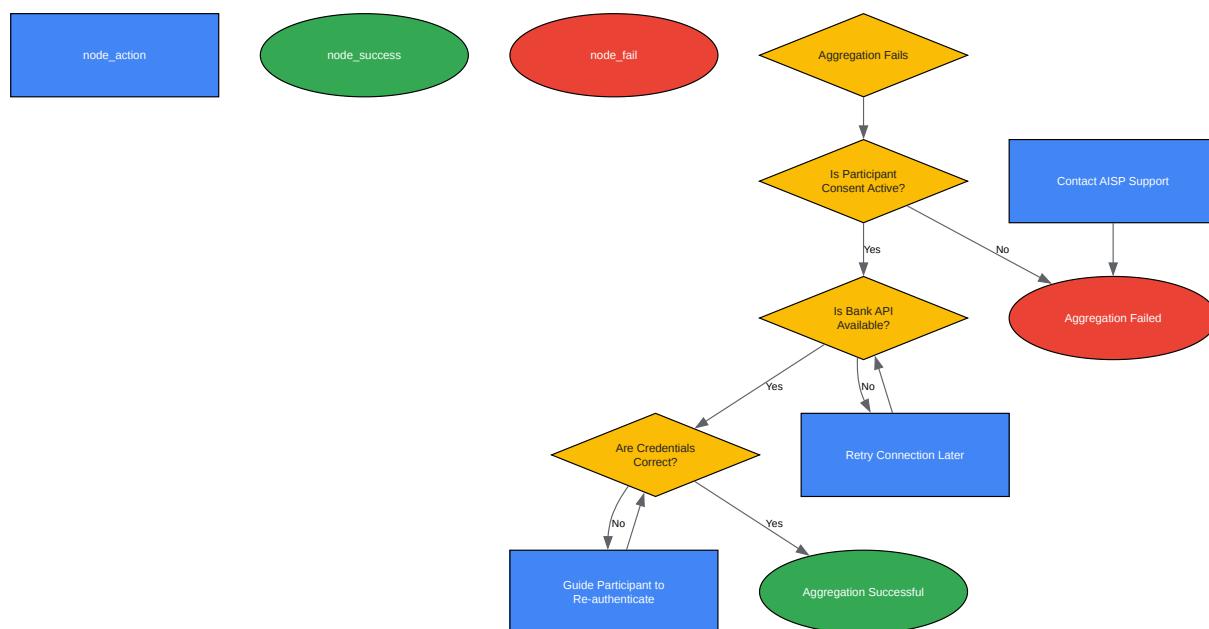
		bank's server.	Retry the request later.
503 Service Unavailable	SERVICE_UNAVAILABLE	The bank's API is temporarily down for maintenance or other reasons.	Check the bank's status page and retry later.

Visualizations



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Caption: High-level workflow of **PSD2** data aggregation in a research setting.



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Caption: Logical flow for troubleshooting common **PSD2** aggregation failures.

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